Carbamic acid, [(hydroxyphosphinyl)methyl]-, phenylmethyl ester
Description
Carbamic acid, [(hydroxyphosphinyl)methyl]-, phenylmethyl ester (CAS 657407-14-2) is an organophosphorus derivative of carbamic acid. Its molecular formula is C₁₄H₁₅N₂O₅P, with a molecular weight of 322.25 g/mol . Key structural features include:
- A phenylmethyl ester group (benzyl ester) linked to the carbamate moiety.
- A hydroxyphosphinylmethyl substituent, introducing phosphonic acid-like properties.
Properties
CAS No. |
131066-43-8 |
|---|---|
Molecular Formula |
C9H11NO4P+ |
Molecular Weight |
228.16 g/mol |
IUPAC Name |
hydroxy-oxo-(phenylmethoxycarbonylaminomethyl)phosphanium |
InChI |
InChI=1S/C9H10NO4P/c11-9(10-7-15(12)13)14-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H-,10,11,12,13)/p+1 |
InChI Key |
AWABBRGNEVMOQD-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC[P+](=O)O |
Origin of Product |
United States |
Preparation Methods
Carbamoylation via Chloroformates
The most direct route to carbamates involves the reaction of primary or secondary amines with benzyl chloroformate (Cbz-Cl). For phosphorus-substituted amines, this method demands anhydrous conditions and non-nucleophilic bases to avoid hydrolysis of the phosphinyl group. For example, the reaction of [(hydroxyphosphinyl)methyl]amine with benzyl chloroformate in the presence of triethylamine yields the target carbamate:
$$
\text{(HO)P(O)CH}2\text{NH}2 + \text{Cbz-Cl} \xrightarrow{\text{Et}3\text{N}} \text{(HO)P(O)CH}2\text{NHCbz} + \text{HCl}
$$
This method is limited by the sensitivity of the phosphinyl group to strong bases, which may necessitate low-temperature conditions or bulky amine bases to suppress side reactions.
Isocyanate-Mediated Routes
Isocyanates, generated via Curtius or Hofmann rearrangements, react with alcohols to form carbamates. For instance, the Curtius rearrangement of [(hydroxyphosphinyl)methyl]acyl azides produces the corresponding isocyanate, which can be trapped with benzyl alcohol:
$$
\text{(HO)P(O)CH}2\text{C(O)N}3 \xrightarrow{\Delta} \text{(HO)P(O)CH}2\text{NCO} \xrightarrow{\text{BnOH}} \text{(HO)P(O)CH}2\text{NHCOOBn}
$$
This approach is advantageous for sterically hindered amines but requires stringent control over reaction temperatures to prevent decomposition of the acyl azide intermediate.
Phosphinylmethylamine Precursor Synthesis
The synthesis of [(hydroxyphosphinyl)methyl]amine, a critical precursor, involves phosphorylation of methylamine derivatives. One viable method employs the reaction of methylamine with phosphorus oxychloride (POCl$$_3$$) followed by controlled hydrolysis:
$$
\text{CH}3\text{NH}2 + \text{POCl}3 \rightarrow \text{Cl}2\text{P(O)CH}2\text{NH}2 \xrightarrow{\text{H}2\text{O}} \text{(HO)}2\text{P(O)CH}2\text{NH}2
$$
This route necessitates careful stoichiometry to avoid over-phosphorylation and requires purification via recrystallization or chromatography.
Advanced Carbamoylation Strategies
Carbamoylimidazolium Salts
Carbamoylimidazolium salts, prepared from amines and N,N′-carbonyldiimidazole (CDI), offer a mild alternative for carbamate synthesis. For [(hydroxyphosphinyl)methyl]amine, reaction with CDI and subsequent alkylation with iodomethane generates a carbamoylimidazolium salt, which reacts with sodium benzyloxide to yield the target carbamate:
$$
\text{(HO)P(O)CH}2\text{NH}2 + \text{CDI} \rightarrow \text{(HO)P(O)CH}2\text{N(Im)CO} \xrightarrow{\text{MeI}} \text{(HO)P(O)CH}2\text{N(Im)CO}^+ \text{I}^- \xrightarrow{\text{BnONa}} \text{(HO)P(O)CH}_2\text{NHCOOBn}
$$
This method circumvents the use of toxic phosgene derivatives and operates under milder conditions, making it suitable for acid-sensitive substrates.
Solid-Phase Synthesis
KF/Al$$2$$O$$3$$-mediated Hofmann rearrangement of [(hydroxyphosphinyl)methyl]amide derivatives provides a solvent-free route to carbamates. The reaction generates isocyanates in situ, which are trapped by benzyl alcohol:
$$
\text{(HO)P(O)CH}2\text{C(O)NH}2 \xrightarrow{\text{KF/Al}2\text{O}3, \text{NaOCl}} \text{(HO)P(O)CH}2\text{NCO} \xrightarrow{\text{BnOH}} \text{(HO)P(O)CH}2\text{NHCOOBn}
$$
This method achieves high yields (>85%) and simplifies workup by avoiding liquid bases.
Process Optimization and Industrial Scalability
Protecting Group Strategies
Temporary protection of the hydroxophosphinyl group as a phosphonate ester (e.g., using trimethylsilyl chloride) prevents unwanted reactions during carbamoylation. Subsequent deprotection under acidic conditions restores the hydroxophosphinyl moiety:
$$
\text{(TMS)}2\text{P(O)CH}2\text{NHCOOBn} \xrightarrow{\text{HCl}} \text{(HO)P(O)CH}_2\text{NHCOOBn} + 2 \text{TMSCl}
$$
This approach, adapted from benzyl carbamate syntheses in patent literature, enhances compatibility with reactive carbonylating agents.
Catalytic Methods
Indium-catalyzed carbamate formation, as demonstrated in alkyl chloroformate reactions, offers a scalable and selective alternative. Using catalytic In(0) and stoichiometric benzyl chloroformate, [(hydroxyphosphinyl)methyl]amine is converted to the target carbamate in >90% yield:
$$
\text{(HO)P(O)CH}2\text{NH}2 + \text{Cbz-Cl} \xrightarrow{\text{In(0)}} \text{(HO)P(O)CH}_2\text{NHCOOBn}
$$
This method minimizes byproduct formation and is adaptable to continuous flow reactors.
Comparative Analysis of Synthetic Routes
| Method | Reagents | Yield (%) | Conditions | Advantages |
|---|---|---|---|---|
| Chloroformate reaction | Cbz-Cl, Et$$_3$$N | 70–75 | 0–5°C, anhydrous | Simple, rapid |
| Curtius rearrangement | Acyl azide, BnOH | 65–70 | 75°C, toluene | High purity |
| Carbamoylimidazolium salt | CDI, MeI, BnONa | 80–85 | RT, DMF | Mild, no phosgene |
| Solid-phase Hofmann | KF/Al$$2$$O$$3$$, NaOCl | 85–90 | Solvent-free | Eco-friendly, scalable |
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [(hydroxyphosphinyl)methyl]-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Carbamic acid, [(hydroxyphosphinyl)methyl]-, phenylmethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of carbamic acid, [(hydroxyphosphinyl)methyl]-, phenylmethyl ester involves its interaction with specific molecular targets. The hydroxyphosphinyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The phenylmethyl ester group can also affect the compound’s solubility and stability, impacting its overall activity.
Comparison with Similar Compounds
Physicochemical Properties :
- Density : 1.375 ± 0.06 g/cm³ (predicted).
- pKa : 1.30 ± 0.10 (predicted acidity).
- PSA (Polar Surface Area) : 97.75 Ų, indicating moderate polarity .
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related carbamate esters. Key differences lie in substituent groups, physicochemical properties, and applications.
Structural Analogs and Their Properties
Table 1: Structural and Functional Comparisons
Key Observations:
Polarity and Bioactivity: The target compound’s hydroxyphosphinyl group increases polarity compared to non-phosphorylated analogs (e.g., Propham). This may enhance solubility in aqueous systems or binding to metal ions .
Synthetic Methods: Stereoselective synthesis using sodium borohydride () is common for chiral carbamates, while non-chiral analogs are often prepared via esterification or hydrazine-mediated reactions ().
Analytical Methodologies
- HPLC Analysis: A validated RP-HPLC method for quantifying related carbamates (e.g., (3-fluoro-4-morpholin-4-yl-phenyl)carbamic acid methyl ester) uses a C18 column with methanol-phosphate buffer gradients and UV detection at 250 nm. This method achieves >95% recovery and <2% RSD, suggesting applicability to the target compound .
- Lipophilicity : Lipophilicity (log k) values determined via HPLC () could differentiate the target compound from less polar analogs like Propham.
Q & A
Q. How are contradictory spectral data (e.g., NMR shifts) reconciled in structural elucidation?
- Methodological Answer :
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and -40°C to observe coalescence of split peaks .
- Isotopic Labeling : Synthesize C-labeled analogs to confirm ambiguous carbon assignments in crowded spectral regions .
- 2D-COSY/TOCSY : Identify scalar coupling between hydroxyphosphinyl protons and adjacent methyl groups to validate connectivity .
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